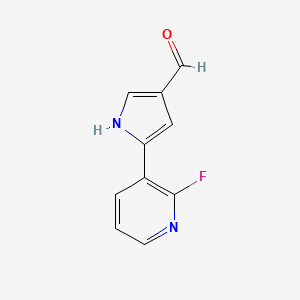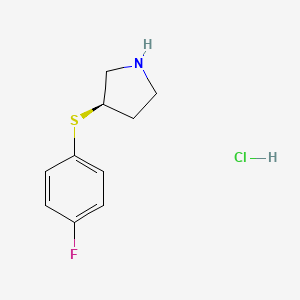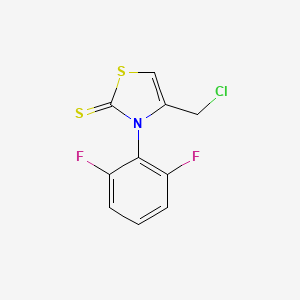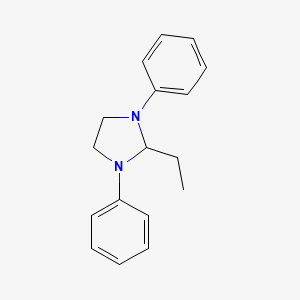
5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde
説明
The compound of interest, 5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde, is a multifunctionalized pyrrole derivative. Pyrrole derivatives are significant in the field of organic chemistry due to their presence in various biologically active compounds and their utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of a fluoropyridyl group in the compound suggests potential for enhanced biological activity and unique chemical properties.
Synthesis Analysis
The synthesis of pyrrole-3-carbaldehydes, which are structurally related to the compound , can be achieved through a one-pot three-component reaction. This process involves the use of 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines in a palladium-catalyzed Sonogashira coupling reaction, followed by a silver-mediated annulation to access the functionalized pyrrole-3-carbaldehydes . Although the specific synthesis of this compound is not detailed, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
While the molecular structure of this compound is not directly analyzed in the provided papers, related compounds have been studied using various computational methods. For instance, the structural and optical properties of a similar compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, were investigated using both experimental and theoretical approaches, including Hartree-Fock (HF) and Density Functional Theory (DFT) calculations . These methods could be applied to the compound of interest to predict its molecular structure and properties.
Chemical Reactions Analysis
The reactivity of pyrrole-3-carbaldehyde derivatives is influenced by the presence of the aldehyde group, which can participate in various chemical reactions. For example, the synthesis of 5-trifluoroacetylpyrrole-2-carbaldehydes involves the trifluoroacetylation of pyrrole-2-carbaldehyde acetals, followed by acid-catalyzed hydrolysis . This suggests that the aldehyde group in this compound could undergo similar reactions, potentially leading to the formation of various substituted pyrrole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be influenced by substituents on the pyrrole ring. For instance, the introduction of electron-withdrawing groups such as fluorine can affect the electron density distribution within the molecule, as seen in the molecular docking study of a fluorinated pyrazole derivative . This could have implications for the reactivity and interaction of this compound with biological targets. Additionally, the synthesis of pyrrole-2-carbaldehyde derivatives by oxidative annulation suggests that the compound may have unique oxidative properties .
科学的研究の応用
Synthesis and Reactivity
- New Synthesis Pathways : A study described the synthesis of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from corresponding 2-aryl-5-(bromomethyl)-1-pyrrolines. This method provides a new pathway for synthesizing various 3-fluorinated pyrroles, demonstrating the potential for creating new compounds in this class (Surmont et al., 2009).
Pharmaceutical and Medicinal Chemistry
- Antimicrobial Activity : A study on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide showed that these compounds, which can be derived from pyrrole-5-carbaldehydes, have significant antimicrobial activities. This indicates potential applications in developing new antimicrobial agents (Bayrak et al., 2009).
Material Science and Chemistry
- Organic Synthesis for Materials : A study on the synthesis and spectroscopic study of 1,1′-methylene-2,2′-pyrromethen-5[1H]-one, derived from pyrrole-5-carbaldehydes, showed brilliant fluorescence with high quantum yield, suggesting its potential in material sciences, particularly in the development of optoelectronic materials (Es et al., 2010).
作用機序
Target of Action
The primary target of 5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde, also known as MFCD20668945, is the metabotropic glutamate receptor type 1 (mGluR1) . mGluR1 is a type of glutamate receptor that is found in the brain and is involved in a variety of neurological processes.
Mode of Action
The compound interacts with mGluR1 in the brain, binding to the receptor and influencing its activity
Pharmacokinetics
It is known that the compound has high uptake in the rat brain . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
It is known that the compound has high specific binding with mglur1 in the rat brain , suggesting that it may influence neurological processes regulated by this receptor.
Safety and Hazards
特性
IUPAC Name |
5-(2-fluoropyridin-3-yl)-1H-pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-10-8(2-1-3-12-10)9-4-7(6-14)5-13-9/h1-6,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWULGUFWNCOHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C2=CC(=CN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2507842.png)


![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2507848.png)
![3-allyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507852.png)
![N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide](/img/structure/B2507853.png)

![4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507855.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2507858.png)

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2507860.png)
